β-Lactamase Resistance: A Key Differentiator from β-Lactamase-Susceptible Cephem Antibiotics
Antibiotic TAN-592B exhibits resistance to β-lactamase, a property not uniformly shared across all cephem antibiotics. This differentiation is crucial for research focusing on bacterial resistance mechanisms. The foundational patent explicitly states that TAN-592A, B, and C 'resist to β-lactamase,' making them suitable for studying infections caused by β-lactamase-producing bacteria [1]. This contrasts with a classic β-lactam antibiotic like penicillin G, which is susceptible to hydrolysis by β-lactamases, rendering it ineffective against resistant strains.
| Evidence Dimension | Susceptibility to β-lactamase hydrolysis |
|---|---|
| Target Compound Data | Resistant to β-lactamase (qualitative statement) |
| Comparator Or Baseline | Penicillin G (class representative) |
| Quantified Difference | Not applicable (qualitative differentiation) |
| Conditions | Inferred from patent claims; specific β-lactamase enzymes and assay conditions not disclosed |
Why This Matters
For studies on β-lactamase-mediated resistance, TAN-592B provides a stable scaffold that avoids the confounding factor of enzymatic degradation, unlike many conventional β-lactams.
- [1] Harada, S., Nozaki, Y., & Ono, H. (1985). ANTIBIOTIC TAN-592, ITS PREPARATION AND MICROORGANISM. Japanese Patent JPS60256387. Takeda Chemical Industries Ltd. View Source
